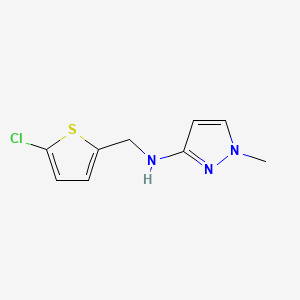![molecular formula C15H17ClFNO3 B7574921 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)
4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as cefaclor, is a second-generation cephalosporin antibiotic used to treat bacterial infections. It was first synthesized in the 1970s and has since been widely used in the medical field.
Mecanismo De Acción
Cefaclor works by inhibiting the synthesis of bacterial cell walls, which are essential for the survival of bacteria. It does this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are involved in the synthesis of peptidoglycan, a major component of bacterial cell walls.
Biochemical and physiological effects:
Cefaclor has been found to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is excreted primarily through the kidneys and has a half-life of approximately 1 hour.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cefaclor has several advantages for use in laboratory experiments, including its broad-spectrum activity against a wide range of bacteria and its relatively low toxicity. However, it also has some limitations, such as the potential for the development of antibiotic resistance and the need for careful monitoring of dosage and administration.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid. These include the development of new formulations and delivery methods, the investigation of its potential for use in combination with other antibiotics, and the exploration of its activity against emerging and resistant bacterial strains.
In conclusion, 4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a widely used antibiotic with broad-spectrum activity against a range of bacterial infections. Its mechanism of action involves inhibition of bacterial cell wall synthesis, and it has been found to have minimal toxicity and be well-tolerated by patients. While it has some limitations for use in laboratory experiments, there are several areas of future research that could be explored to further understand its potential for use in treating bacterial infections.
Métodos De Síntesis
Cefaclor can be synthesized through a series of chemical reactions involving various reagents and solvents. The process involves the acylation of 2-(2-chloro-6-fluorophenyl)acetic acid with cyclohexylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through crystallization and drying.
Aplicaciones Científicas De Investigación
Cefaclor has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections.
Propiedades
IUPAC Name |
4-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c16-12-2-1-3-13(17)11(12)8-14(19)18-10-6-4-9(5-7-10)15(20)21/h1-3,9-10H,4-8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEOPCGLWDTMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)


![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)


![[4-(Methylamino)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7574948.png)